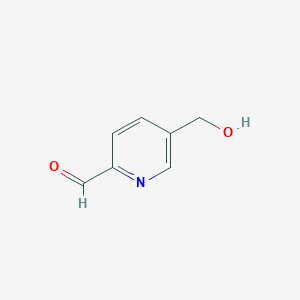
5-(hydroxyméthyl)pyridine-2-carboxaldéhyde
Vue d'ensemble
Description
5-(Hydroxymethyl)pyridine-2-carboxaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyridine, featuring both a hydroxymethyl group and a carboxaldehyde group attached to the pyridine ring.
Applications De Recherche Scientifique
5-(Hydroxymethyl)pyridine-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the formylation of 5-(hydroxymethyl)pyridine using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Hydroxymethyl)pyridine-2-carboxaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)pyridine-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(Carboxy)pyridine-2-carboxaldehyde.
Reduction: 5-(Hydroxymethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)pyridine-2-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-Methylpyridine-2-carboxaldehyde: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
5-(Hydroxymethyl)pyridine-3-carboxaldehyde: The position of the carboxaldehyde group is different, leading to variations in chemical behavior.
Uniqueness
5-(Hydroxymethyl)pyridine-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFBNSOXRHAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














